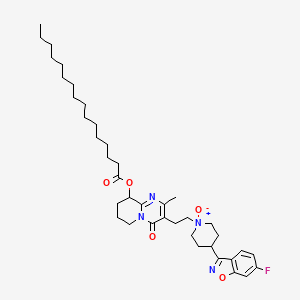
Paliperidone Palmitate N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paliperidone Palmitate N-Oxide is a derivative of Paliperidone Palmitate, which is an atypical antipsychotic used primarily for the treatment of schizophrenia and schizoaffective disorders. This compound is a long-acting injectable formulation designed to provide sustained therapeutic effects, improving patient compliance and reducing the frequency of administration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Paliperidone Palmitate N-Oxide involves the N-oxidation of Paliperidone Palmitate. This process typically employs oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functional group. The reaction is carried out in an appropriate solvent, such as methanol or acetonitrile, at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to maintain consistency and quality. The final product undergoes purification steps, such as crystallization or chromatography, to achieve the desired purity levels suitable for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions
Paliperidone Palmitate N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of higher oxidation state derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, methanol, acetonitrile.
Reduction: Sodium borohydride, hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Paliperidone Palmitate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Paliperidone Palmitate N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study N-oxide chemistry and its reactivity.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its long-acting therapeutic effects in the treatment of psychiatric disorders.
Industry: Utilized in the development of sustained-release formulations for improved patient compliance.
Wirkmechanismus
The mechanism of action of Paliperidone Palmitate N-Oxide involves antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain. This dual action helps alleviate symptoms of schizophrenia by balancing neurotransmitter levels. Additionally, the compound exhibits activity at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paliperidone: The parent compound, used for similar therapeutic purposes but with a shorter duration of action.
Risperidone: Another atypical antipsychotic with a similar mechanism of action but different pharmacokinetic properties.
Olanzapine: An atypical antipsychotic with a broader receptor binding profile.
Uniqueness
Paliperidone Palmitate N-Oxide is unique due to its long-acting formulation, which provides sustained therapeutic effects and improves patient compliance. Its N-oxide functional group also imparts distinct chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C39H57FN4O5 |
|---|---|
Molekulargewicht |
680.9 g/mol |
IUPAC-Name |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate |
InChI |
InChI=1S/C39H57FN4O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)48-34-17-16-24-43-38(34)41-29(2)32(39(43)46)23-27-44(47)25-21-30(22-26-44)37-33-20-19-31(40)28-35(33)49-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3 |
InChI-Schlüssel |
LWOIISIKMFUTBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


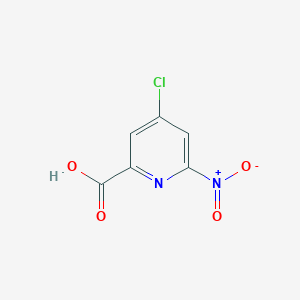
![(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)
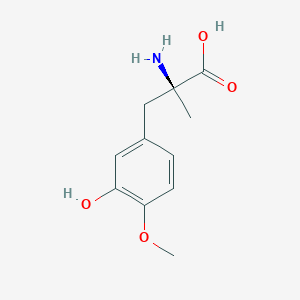
![4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol](/img/structure/B13441039.png)

![N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B13441053.png)
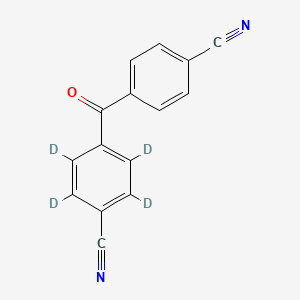
![8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13441060.png)

![3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441075.png)
![[(2R)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]-methylcarbamic acid](/img/structure/B13441079.png)
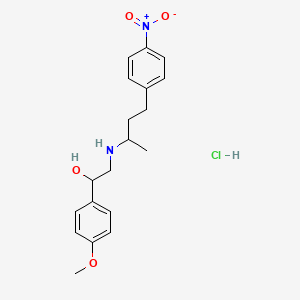

![[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate](/img/structure/B13441105.png)
